

SJF-0628 VHL E3 Ligase Recruitment: A Technical Guide

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Compound of Interest		
Compound Name:	SJF-0628	
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This technical guide provides an in-depth overview of **SJF-0628**, a potent and mutant-selective degrader of the BRAF protein. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **SJF-0628** initiates the targeted degradation of pathogenic BRAF mutants, offering a promising therapeutic strategy for cancers harboring these mutations. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction to SJF-0628

SJF-0628 is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand that binds to the VHL E3 ligase, a linker, and a ligand that binds to the BRAF kinase.[1] Specifically, the BRAF ligand is based on the kinase inhibitor vemurafenib.[2] This design allows **SJF-0628** to act as a molecular bridge, bringing the VHL E3 ligase into close proximity with the target BRAF protein. This induced proximity facilitates the ubiquitination of BRAF, marking it for degradation by the proteasome.[3] A key feature of **SJF-0628** is its selective degradation of mutant forms of BRAF (such as BRAFV600E) over the wild-type protein (BRAFWT).[1][2]

A corresponding negative control compound, SJF-0661, is often used in experiments. SJF-0661 has an identical structure to **SJF-0628**, except for an inverted stereocenter in the VHL ligand, which prevents it from binding to VHL and thus inducing degradation.[1][4]



Quantitative Data Summary

The following tables summarize the key quantitative data for **SJF-0628** and related compounds from various in vitro and in-cell experiments.

Table 1: Physicochemical Properties of SJF-0628

Property	Value	Reference
Molecular Weight	1010.19 g/mol	[5]
Formula	C51H57F2N9O7S2	[5]
CAS Number	2413035-41-1	[5]
Solubility	Soluble to 100 mM in DMSO	[5]
Purity	≥98%	[2][5]

Table 2: In Vitro Kinase Inhibition

Compound	Target	IC50 (nM)	Reference
SJF-0628	BRAFWT	5.8	[1]
SJF-0628	BRAFV600E	1.87	[1]

Table 3: Cellular Degradation and Activity



Compoun d	Cell Line	Target	DC50 (nM)	D _{max} (%)	EC50 (nM)	Referenc e
SJF-0628	SK-MEL- 28 (homozygo us BRAFV600 E)	BRAFV600 E	6.8	>95	37	[1][6]
SJF-0628	A375 (homozygo us BRAFV600 E)	BRAFV600 E	Not specified	Not specified	Not specified	[1]
SJF-0628	SK-MEL- 239 (heterozyg ous BRAFV600 E)	BRAFV600 E	Minimal Degradatio n	Not specified	Not specified	[1]
SJF-0628	SK-MEL- 239 C4	BRAF	72	Not specified	218	[7]
SJF-0628	SK-MEL- 246	BRAF	15	Not specified	243	[7][8]
SJF-0628	H1666 (heterozyg ous BRAFG466 V)	BRAF	29	>80	Not specified	[6][7]
SJF-0628	CAL-12-T (BRAFG46 6V)	BRAF	23	Not specified	Not specified	[7]
SJF-0628	DU-4475	BRAFV600 E	Not specified	Not specified	163	[7]

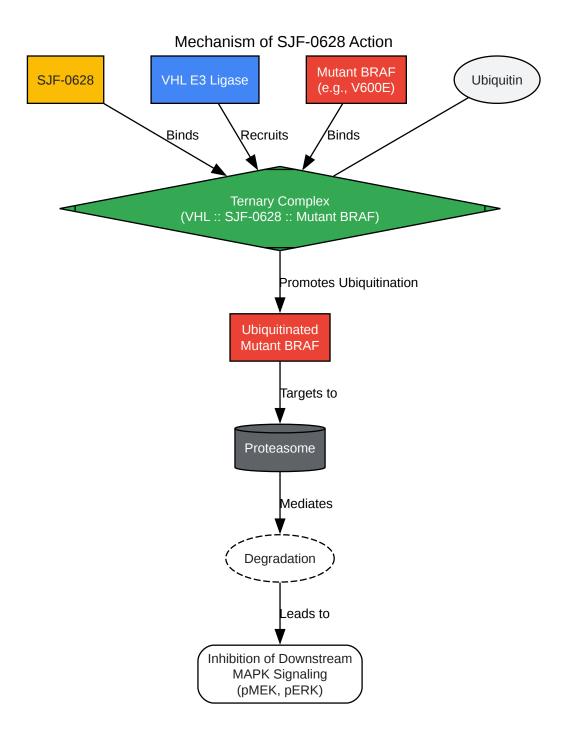


SJF-0628	Colo-205	BRAFV600 E	Not specified	Not specified	37.6	[7]
SJF-0628	LS-411N	BRAFV600 E	Not specified	Not specified	96.3	[7]
SJF-0628	HT-29	BRAFV600 E	Not specified	Not specified	53.6	[7]
SJF-0628	RKO	BRAFV600 E	Not specified	Not specified	<1000	[7]
				opcomea		
Vemurafeni b	SK-MEL- 28	N/A	N/A	N/A	215	[1][6]

Signaling Pathway and Mechanism of Action

SJF-0628 leverages the ubiquitin-proteasome system to achieve targeted protein degradation. The diagram below illustrates the signaling pathway initiated by **SJF-0628**.





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Caption: Mechanism of SJF-0628-mediated degradation of mutant BRAF.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize **SJF-0628**.

- Cell Lines: A variety of cancer cell lines with different BRAF mutation statuses are used, including SK-MEL-28 (homozygous BRAFV600E), A375 (homozygous BRAFV600E), and SK-MEL-239 (heterozygous BRAFV600E).[1]
- Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment: SJF-0628 and control compounds are dissolved in DMSO to create stock solutions. For experiments, cells are treated with the desired concentrations of the compounds for the specified durations (e.g., 24-72 hours).[7]

This protocol is used to assess the levels of BRAF and downstream signaling proteins.

- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: Membranes are blocked and then incubated with primary antibodies against BRAF, pMEK, pERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control. The DC₅₀ (half-maximal degradation concentration) and D_{max} (maximal



degradation) are calculated.[1]

This assay measures the effect of **SJF-0628** on cell proliferation.

- Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of SJF-0628, vemurafenib, or SJF-0661 for a specified period (e.g., 72 hours).
- Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is read on a plate reader. The EC₅₀ (half-maximal effective concentration) for cell growth inhibition is calculated from the dose-response curves.[1][6]

This assay confirms the formation of the VHL-SJF-0628-BRAF ternary complex.[9]

- Protein Purification: Recombinant GST-tagged VBC (VHL, Elongin B, Elongin C) complex and BRAF proteins (wild-type and mutant) are purified.
- Bead Immobilization: The GST-VBC complex is immobilized on glutathione-sepharose beads.
- Incubation: The beads are incubated with purified BRAF protein in the presence of increasing concentrations of SJF-0628, DMSO (vehicle control), or SJF-0661 (negative control).
- Washing and Elution: The beads are washed to remove unbound proteins, and the bound proteins are eluted.
- Analysis: The eluted proteins are analyzed by Western blotting using antibodies against BRAF and VHL to detect the formation of the ternary complex.[1]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes in the study of **SJF-0628**.



Cell Treatment with SJF-0628/Controls Cell Lysis Protein Quantification (BCA Assay) SDS-PAGE **PVDF Membrane Transfer** Immunoblotting (Primary & Secondary Antibodies) **Chemiluminescent Detection** Densitometry and

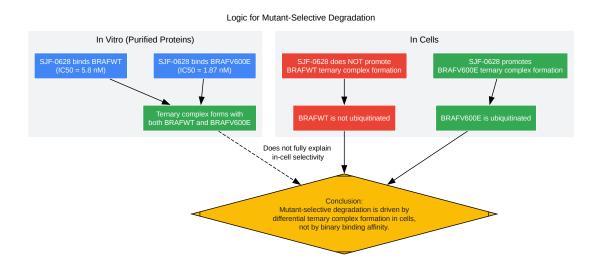
Western Blot Workflow for Degradation Analysis

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Data Analysis

Caption: Workflow for assessing protein degradation via Western blotting.





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Caption: Rationale for the mutant selectivity of **SJF-0628**.

Conclusion

SJF-0628 represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of mutant BRAF proteins through the recruitment of the VHL E3 ligase provides a powerful tool for cancer research and a promising avenue for the development of novel therapeutics. The data and protocols outlined in this guide offer a comprehensive resource for researchers working with or interested in **SJF-0628** and the broader application of PROTAC technology. The key to its mutant selectivity appears to lie not in its binding affinity to BRAF alone, but in its ability to preferentially form a stable ternary



complex with mutant BRAF and VHL within the cellular environment.[1] Further investigation into the structural and conformational dynamics of this ternary complex will likely yield even greater insights into the rational design of next-generation protein degraders.

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